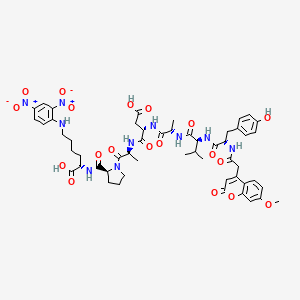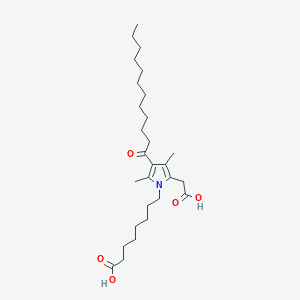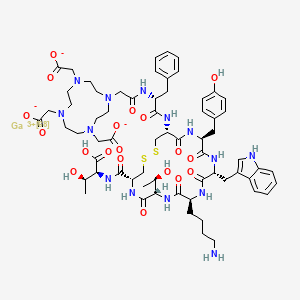
Mca-YVADAP-Lys(Dnp)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mca-YVADAP-Lys(Dnp)-OH is a synthetic peptide substrate used primarily in biochemical assays to measure the activity of caspase-1 and caspase-1-like enzymes. The compound is composed of a sequence of amino acids with specific modifications: 7-methoxycoumarin-4-yl)acetyl (Mca) and 2,4-dinitrophenol (Dnp). These modifications make the compound highly fluorescent, which is useful for detecting enzymatic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-YVADAP-Lys(Dnp)-OH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is activated by a coupling reagent.
Washing: Removal of excess reagents and by-products.
Cleavage: Detachment of the completed peptide from the resin.
The specific modifications, such as the addition of 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol, are introduced during the coupling steps. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques, such as preparative HPLC, are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Mca-YVADAP-Lys(Dnp)-OH primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspase-1 and caspase-1-like enzymes, which cleave the peptide at specific sites.
Common Reagents and Conditions
Enzymes: Caspase-1 and caspase-1-like enzymes.
Buffers: Tris-HCl buffer, pH 7.4, is commonly used to maintain the optimal pH for enzymatic activity.
Inhibitors: Pepstatin A can be used to inhibit protease activity and study the specificity of the enzyme-substrate interaction.
Major Products Formed
The enzymatic cleavage of this compound results in the release of fluorescent fragments. The cleavage at the aspartic acid residue (YVAD) by caspase-1 leads to the separation of the 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups, which can be detected using fluorescence spectroscopy.
Scientific Research Applications
Mca-YVADAP-Lys(Dnp)-OH is widely used in scientific research for the following applications:
Biochemistry: To study the activity and specificity of caspase-1 and related enzymes.
Cell Biology: To investigate the role of caspase-1 in apoptosis and inflammation.
Drug Discovery: To screen for potential inhibitors of caspase-1, which could be therapeutic targets for diseases involving excessive inflammation.
Diagnostics: As a diagnostic tool to measure caspase-1 activity in various biological samples.
Mechanism of Action
The mechanism of action of Mca-YVADAP-Lys(Dnp)-OH involves its recognition and cleavage by caspase-1. The enzyme binds to the peptide substrate and cleaves it at the aspartic acid residue (YVAD). This cleavage separates the 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups, resulting in a fluorescent signal that can be measured. The intensity of the fluorescence is proportional to the enzymatic activity, allowing researchers to quantify caspase-1 activity in their samples.
Comparison with Similar Compounds
Similar Compounds
- Mca-VDQVDGW-Lys(Dnp)-NH2
- Mca-DEVDAP-Lys(Dnp)
- Mca-LEVDGWK(Dnp)-NH2
- Mca-GKPILFFRLK(Dnp)-r-NH2
Uniqueness
Mca-YVADAP-Lys(Dnp)-OH is unique due to its specific sequence and modifications, which make it an ideal substrate for caspase-1. The combination of 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups provides a highly sensitive and specific fluorescent signal upon cleavage. This makes it particularly useful for studying caspase-1 activity in various biological contexts.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKHBNLWUCNOC-XUFBPUFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H64N10O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(6-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10785823.png)
![(4R,5S,7R,9R,11E,13Z,15R)-6-[(2S,3S,4S,6S)-5-[(2R,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785833.png)
![7-[(6-Carbamimidoyl-1H-indazole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785843.png)


![[Sar1, D-phe8, des-arg9]-bradykinin](/img/structure/B10785849.png)

![(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785859.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)




